molecular formula C15H17NOS B8227660 (S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole

(S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole

Cat. No.: B8227660
M. Wt: 259.4 g/mol
InChI Key: HVZFWIXHCKUXTO-LBPRGKRZSA-N
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Description

(S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole is a chiral compound that features a benzo[b]thiophene moiety and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Construction of the Dihydrooxazole Ring: This step often involves the reaction of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring.

    Reduction: Reduction reactions might target the oxazole ring or any reducible functional groups present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential as a ligand in biochemical assays or as a probe in molecular biology.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole: The enantiomer of the compound .

    2-(Benzo[b]thiophen-2-yl)-4,5-dihydrooxazole: A similar compound lacking the isobutyl group.

    Benzo[b]thiophene derivatives: Other compounds containing the benzo[b]thiophene moiety.

Uniqueness

The uniqueness of (S)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole lies in its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4S)-2-(1-benzothiophen-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-10(2)7-12-9-17-15(16-12)14-8-11-5-3-4-6-13(11)18-14/h3-6,8,10,12H,7,9H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZFWIXHCKUXTO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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